Cas no 1039738-27-6 (1-Benzyl-4-methylpiperidin-3-amine)

1-Benzyl-4-methylpiperidin-3-amine is a piperidine-derived amine compound with potential applications in pharmaceutical and organic synthesis. Its structure, featuring a benzyl group at the 1-position and a methyl group at the 4-position of the piperidine ring, provides a versatile scaffold for further chemical modifications. The amine functionality at the 3-position enhances its reactivity, making it a useful intermediate in the development of bioactive molecules. This compound is valued for its stability and compatibility with various synthetic routes, offering researchers a reliable building block for medicinal chemistry and drug discovery efforts. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-Benzyl-4-methylpiperidin-3-amine structure
1039738-27-6 structure
Product Name:1-Benzyl-4-methylpiperidin-3-amine
CAS No:1039738-27-6
MF:C13H20N2
MW:204.311303138733
CID:1037254
PubChem ID:54593752
Update Time:2025-05-20

1-Benzyl-4-methylpiperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-4-methylpiperidin-3-amine
    • AK110124
    • EN300-78888
    • KB-218092
    • RL06154
    • SureCN566826
    • 4-methyl-1-(phenylmethyl)-3-Piperidinamine
    • (3R,4R)-3-Amino-1-benzyl-4-methylpiperidine
    • DTXSID00712393
    • 1821825-21-1
    • AKOS013328599
    • 2954727-17-2
    • 1039738-27-6
    • SY235526
    • UMKXOVBYIBQJBM-UHFFFAOYSA-N
    • 1-Benzyl-4-methyl-3-piperidinamine
    • SCHEMBL566826
    • DA-29746
    • (3R,4S)-1-benzyl-4-methyl-piperidin-3-amine
    • D87012
    • (3S,4R)-1-benzyl-4-methyl-piperidin-3-amine
    • rac-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine
    • J-504297
    • CS-0120172
    • 2026634-40-0
    • MDL: MFCD19381909
    • Inchi: 1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
    • InChI Key: UMKXOVBYIBQJBM-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCC(C)C(C1)N

Computed Properties

  • Exact Mass: 204.162648646g/mol
  • Monoisotopic Mass: 204.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.3Ų

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Additional information on 1-Benzyl-4-methylpiperidin-3-amine

1-Benzyl-4-methylpiperidin-3-amine: A Comprehensive Overview

1-Benzyl-4-methylpiperidin-3-amine (CAS No. 1039738-27-6) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research and application. This compound, belonging to the piperidine family, is characterized by its bicyclic structure, which includes a six-membered ring fused with a benzene ring and an amine group at the 3-position. The presence of the methyl group at the 4-position further enhances its structural complexity and functional versatility.

The synthesis of 1-Benzyl-4-methylpiperidin-3-amine involves a series of well-defined organic reactions, including nucleophilic substitution, elimination, and cyclization processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the production methods, ensuring higher yields and improved purity levels. These developments have made the compound more accessible for both academic and industrial applications.

One of the most notable applications of 1-Benzyl-4-methylpiperidin-3-amine is in the field of drug discovery and development. The compound's unique structure allows it to act as a potential lead molecule in the design of novel pharmaceutical agents targeting various therapeutic areas, such as central nervous system disorders, cardiovascular diseases, and cancer. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them valuable candidates for drug development.

In addition to its pharmaceutical applications, 1-Benzyl-4-methylpiperidin-3-amine has also found utility in materials science and catalysis. Its ability to form stable complexes with metal ions has led to its use as a ligand in homogeneous catalysis, particularly in asymmetric catalysis reactions. Recent research has highlighted its role in enhancing the efficiency of enantioselective reactions, which are critical in the production of chiral pharmaceuticals.

The physical and chemical properties of 1-Benzyl-4-methylpiperidin-3-amines are equally intriguing. The compound exhibits a high melting point due to its rigid bicyclic structure and strong intermolecular hydrogen bonding capabilities. Its solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Recent studies have also explored the environmental impact of 1-Benzyl-4-methylpiperidin-3-amines, particularly in terms of biodegradability and toxicity assessment. These investigations are crucial for ensuring sustainable practices in chemical manufacturing and minimizing ecological risks associated with its production and use.

In conclusion, 1-Benzyl-4-methylpiperidin-3-amines (CAS No. 1039738-27-) is a multifaceted compound with immense potential across diverse scientific domains. Its structural uniqueness, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in future innovations within chemistry and related disciplines.

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